3-[(4-Bromophenoxy)methyl]-4-methoxybenzoic acid
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Overview
Description
3-[(4-Bromophenoxy)methyl]-4-methoxybenzoic acid is an organic compound with the molecular formula C15H13BrO4. This compound is characterized by the presence of a bromophenoxy group attached to a methoxybenzoic acid core. It is used in various scientific research applications due to its unique chemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-[(4-Bromophenoxy)methyl]-4-methoxybenzoic acid typically involves the reaction of 4-bromophenol with 3-(chloromethyl)-4-methoxybenzoic acid. The reaction is carried out in the presence of a base such as potassium carbonate in a suitable solvent like dimethylformamide (DMF). The reaction mixture is heated to facilitate the nucleophilic substitution reaction, resulting in the formation of the desired product.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of industrial-grade reagents and solvents, and the reaction conditions are optimized for maximum yield and purity. The product is then purified using techniques such as recrystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
3-[(4-Bromophenoxy)methyl]-4-methoxybenzoic acid undergoes various chemical reactions, including:
Oxidation: The methoxy group can be oxidized to form a carboxylic acid.
Reduction: The bromophenoxy group can be reduced to a phenoxy group.
Substitution: The bromine atom can be substituted with other nucleophiles such as amines or thiols.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.
Substitution: Nucleophiles like sodium azide (NaN3) or thiourea (NH2CSNH2) are employed under basic conditions.
Major Products
Oxidation: Formation of 3-[(4-Bromophenoxy)methyl]-4-carboxybenzoic acid.
Reduction: Formation of 3-[(4-Phenoxy)methyl]-4-methoxybenzoic acid.
Substitution: Formation of 3-[(4-Aminophenoxy)methyl]-4-methoxybenzoic acid or 3-[(4-Thiophenoxy)methyl]-4-methoxybenzoic acid.
Scientific Research Applications
3-[(4-Bromophenoxy)methyl]-4-methoxybenzoic acid is utilized in various scientific research fields:
Chemistry: Used as a building block in organic synthesis and as a reagent in various chemical reactions.
Biology: Employed in the study of enzyme inhibition and protein-ligand interactions.
Medicine: Investigated for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Used in the production of specialty chemicals and as an intermediate in the synthesis of pharmaceuticals and agrochemicals.
Mechanism of Action
The mechanism of action of 3-[(4-Bromophenoxy)methyl]-4-methoxybenzoic acid involves its interaction with specific molecular targets. The bromophenoxy group can form hydrogen bonds and hydrophobic interactions with proteins, leading to inhibition of enzyme activity or modulation of receptor function. The methoxybenzoic acid core can participate in electrostatic interactions, further enhancing its binding affinity to molecular targets.
Comparison with Similar Compounds
Similar Compounds
- 3-[(4-Fluorophenoxy)methyl]-4-methoxybenzoic acid
- 3-[(4-Chlorophenoxy)methyl]-4-methoxybenzoic acid
- 3-[(4-Iodophenoxy)methyl]-4-methoxybenzoic acid
Uniqueness
3-[(4-Bromophenoxy)methyl]-4-methoxybenzoic acid is unique due to the presence of the bromine atom, which imparts distinct chemical reactivity and biological activity. The bromine atom can participate in halogen bonding, which is not possible with other halogens like fluorine or chlorine. This unique property makes it a valuable compound in various research applications.
Properties
IUPAC Name |
3-[(4-bromophenoxy)methyl]-4-methoxybenzoic acid |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H13BrO4/c1-19-14-7-2-10(15(17)18)8-11(14)9-20-13-5-3-12(16)4-6-13/h2-8H,9H2,1H3,(H,17,18) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZJCUSJROIZJACQ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C(C=C1)C(=O)O)COC2=CC=C(C=C2)Br |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H13BrO4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
337.16 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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